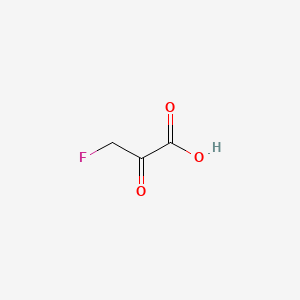

3-Fluoropyruvic acid

Übersicht

Beschreibung

3-Fluoropyruvic acid: is a fluorinated derivative of pyruvic acid, characterized by the presence of a fluorine atom at the third carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : 3-Fluoropyruvic acid can be synthesized using diethyl oxalate and ethyl fluoroacetate as starting materials. The reaction is catalyzed by a strong base such as sodium hydride (NaH). The process involves the formation of an intermediate, which is then hydrolyzed to yield this compound .

Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including esterification, hydrolysis, and purification steps to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: : 3-Fluoropyruvic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoropyruvic acid, a fluorinated derivative of pyruvic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom at the third carbon position of the pyruvic acid molecule, which enhances its solubility and reactivity compared to its parent compound. Below is a comprehensive overview of its applications across different domains.

Overview

- Molecular Formula : C₃H₃FNaO₃

- Molecular Weight : Approximately 146.05 g/mol

- CAS Number : 345909-33-3

This compound can be synthesized through the fluorination of pyruvic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST). The resulting compound is then neutralized with sodium hydroxide to yield the sodium salt form, which exhibits improved solubility in water, facilitating its use in biochemical applications.

Chemical Reactions

This compound participates in various chemical reactions:

- Oxidation : Converts to fluorinated carboxylic acids.

- Reduction : Yields fluorinated alcohols.

- Substitution : The fluorine atom can be replaced with other functional groups under suitable conditions.

Chemistry

This compound serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals. Its unique properties make it an essential building block for developing novel chemical entities with enhanced biological activities.

Biology

In biological research, this compound is used to study metabolic pathways, particularly those involving pyruvate metabolism. It acts as an inhibitor of the pyruvate dehydrogenase complex, which is crucial for converting pyruvate into acetyl-CoA. This inhibition can lead to altered metabolic states that are being explored for therapeutic applications, especially in cancer treatment .

Medicine

The potential therapeutic applications of this compound are significant. Its ability to inhibit key metabolic enzymes has made it a candidate for cancer therapies, where it may induce metabolic reprogramming in cancer cells by shifting their energy production from oxidative phosphorylation to glycolysis—a phenomenon known as the Warburg effect .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties facilitate the synthesis of fluorinated intermediates used across various sectors, including pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Prostate Cancer Cells : Research indicates that treatment with this compound leads to significant changes in metabolic profiles and growth dynamics in prostate cancer cell lines compared to untreated controls.

- Breast Cancer Models : In vitro studies show that this compound can induce apoptosis in certain breast cancer cell lines by altering mitochondrial function and energy metabolism .

Wirkmechanismus

The mechanism of action of 3-Fluoropyruvic acid involves its interaction with enzymes in metabolic pathways. Specifically, it is known to be a substrate for the pyruvate dehydrogenase complex, where it undergoes decarboxylation to produce carbon dioxide, fluoride anion, and acetate. This reaction involves the formation of an intermediate, acetylthiamin pyrophosphate (acetyl-TPP), which plays a crucial role in the catalytic process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyruvic acid: The non-fluorinated analog of 3-Fluoropyruvic acid.

2-Fluoropyruvic acid: A fluorinated derivative with the fluorine atom at the second carbon position.

3-Chloropyruvic acid: A chlorinated analog with similar chemical properties.

Uniqueness: : this compound is unique due to the presence of the fluorine atom at the third carbon position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electronegativity influences the compound’s stability and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Fluoropyruvic acid (3-FP) is an analog of pyruvic acid that has garnered attention in recent years for its potential therapeutic applications, particularly in cancer treatment. This compound acts primarily as a competitive inhibitor of the pyruvate dehydrogenase complex (PDC), which plays a crucial role in cellular metabolism and energy production. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

This compound functions by inhibiting the pyruvate dehydrogenase complex, thereby disrupting the conversion of pyruvate to acetyl-CoA. This inhibition leads to altered metabolic pathways, particularly in cancer cells that rely heavily on aerobic glycolysis. The specific effects of 3-FP include:

- Inhibition of PDC Activity : Studies have shown that 3-FP decreases PDC activity in both mitochondrial and nuclear compartments of prostate cancer cells, leading to reduced tumor cell proliferation without significant systemic toxicity .

- Metabolic Reprogramming : By impairing PDC function, 3-FP influences the tricarboxylic acid (TCA) cycle and lipid metabolism. This reprogramming is associated with decreased levels of key metabolites such as acetyl-CoA and alterations in fatty acid synthesis .

In Vitro Studies

In vitro experiments have demonstrated that 3-FP effectively inhibits the growth of various human prostate cancer cell lines, including LNCaP, 22Rv1, and PC3. The treatment resulted in:

- Reduction in Cell Proliferation : A significant decrease in cell viability was observed following exposure to 3-FP, correlating with diminished PDC activity .

- Altered Lipid Metabolism : Lipid droplet staining revealed a reduction in the number and size of lipid bodies in treated cells, indicating disrupted lipid synthesis pathways .

In Vivo Studies

In vivo studies using mouse models have provided further insights into the therapeutic potential of 3-FP:

- Tumor Growth Inhibition : Administration of 3-FP via intraperitoneal injection significantly reduced tumor size and invasiveness in Pten-null prostate cancer models. Histological analysis showed decreased Ki-67 staining, a marker for cell proliferation .

- Biochemical Changes : Metabolomics analyses confirmed that treatment with 3-FP led to significant alterations in metabolite profiles, particularly affecting pyruvate metabolism and TCA cycle intermediates .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Prostate Cancer : A study demonstrated that 3-FP treatment resulted in long-lasting anti-tumor responses in prostate cancer xenografts. The compound's ability to inhibit PDC both in vitro and in vivo presents a promising avenue for targeted therapy against aggressive prostate tumors .

- Lysine Production : Research involving Brevibacterium flavum mutants indicated that strains sensitive to fluoropyruvate exhibited increased lysine production due to depressed pyruvate kinase activity. This suggests potential applications for 3-FP in metabolic engineering and amino acid production .

Summary Table of Biological Activities

| Biological Activity | Effect of this compound |

|---|---|

| PDC Inhibition | Decreases activity leading to reduced acetyl-CoA production |

| Tumor Cell Proliferation | Significant reduction observed in various cancer cell lines |

| Lipid Metabolism Alteration | Decreased lipid droplet formation; altered fatty acid synthesis |

| In Vivo Tumor Growth | Reduced tumor size and invasiveness in mouse models |

Eigenschaften

IUPAC Name |

3-fluoro-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZTLXNODUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2923-22-0 (hydrochloride salt) | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30962985 | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-48-7 | |

| Record name | Fluoropyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoropyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.